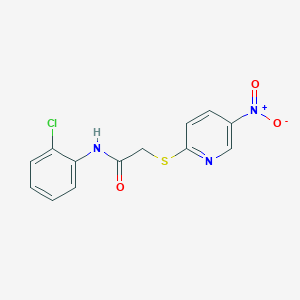![molecular formula C18H21N5O2 B503597 N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE CAS No. 878425-65-1](/img/structure/B503597.png)
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a phenylmethoxy group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylmethoxy Intermediate: The initial step involves the reaction of 3-ethoxyphenol with benzyl chloride in the presence of a base such as potassium carbonate to form 3-ethoxy-2-phenylmethoxyphenol.
Introduction of the Tetrazole Ring: The phenylmethoxy intermediate is then reacted with sodium azide and ammonium chloride under acidic conditions to introduce the tetrazole ring, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Applications De Recherche Scientifique
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The tetrazole ring is known to interact with metal ions, which can play a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-ethoxy-2-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1-ethyltetrazol-5-amine
Uniqueness
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and phenylmethoxy groups, along with the tetrazole ring, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
878425-65-1 |
|---|---|
Formule moléculaire |
C18H21N5O2 |
Poids moléculaire |
339.4g/mol |
Nom IUPAC |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-3-24-16-11-7-10-15(12-19-18-20-21-22-23(18)2)17(16)25-13-14-8-5-4-6-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,20,22) |
Clé InChI |
HIZZBFKHJZBWAM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3C |
SMILES canonique |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B503514.png)
![ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate](/img/structure/B503516.png)
![Methyl {[5-({4-nitrobenzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B503517.png)
![Methyl {[5-({2-chloro-6-nitrophenyl}sulfanyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B503518.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B503519.png)
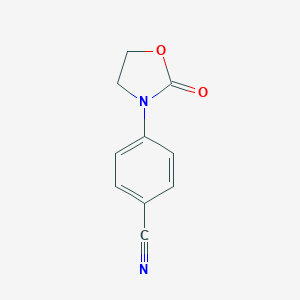
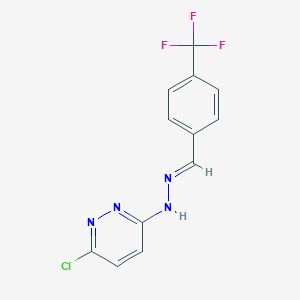
![N-(1-benzyl-1H-benzimidazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503526.png)
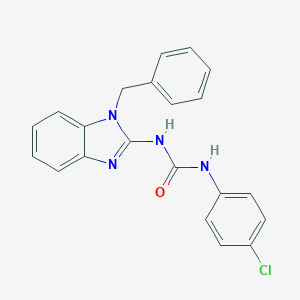
![[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B503528.png)
![1-[(5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B503529.png)
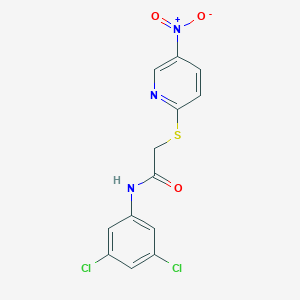
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B503531.png)
